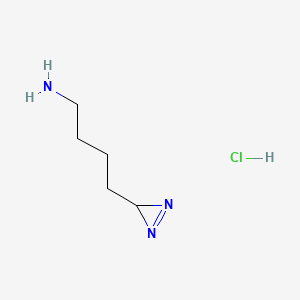
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in chemical biology and medicinal chemistry due to its unique photoreactive properties. When exposed to UV light, the diazirine ring can form a highly reactive carbene, which can covalently bond to nearby molecules, making it a valuable tool for studying molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under specific conditions.
Attachment of the butan-1-amine group:
Hydrochloride formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride can undergo several types of chemical reactions:
Photoreaction: Upon exposure to UV light, the diazirine ring forms a carbene, which can insert into C-H, N-H, O-H, and other bonds.
Substitution reactions: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Photoreaction: UV light is the primary reagent, often in the presence of a suitable solvent like acetonitrile.
Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation and reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used.
Major Products
Photoreaction: Covalently bonded adducts with various molecules.
Substitution reactions: Alkylated or acylated derivatives.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: Utilized in drug discovery and development to investigate the binding sites and mechanisms of action of potential therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific properties.
Mécanisme D'action
The primary mechanism of action of 4-(3H-diazirin-3-yl)butan-1-amine hydrochloride involves the formation of a reactive carbene upon exposure to UV light. This carbene can insert into various bonds, forming covalent attachments with nearby molecules. This property makes it a powerful tool for studying molecular interactions and identifying binding sites in complex biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine: Similar structure with an alkyne group, used for chemical probe synthesis.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains a carboxylic acid group, used for UV light-induced covalent modification.
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl amine: Features a trifluoromethyl group, used in photo-crosslinking applications.
Uniqueness
4-(3H-diazirin-3-yl)butan-1-amine hydrochloride is unique due to its specific combination of a diazirine ring and a butan-1-amine moiety, which provides a balance of reactivity and stability. This makes it particularly useful for applications requiring precise control over molecular interactions and covalent bonding.
Propriétés
Numéro CAS |
2866353-75-3 |
|---|---|
Formule moléculaire |
C5H12ClN3 |
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
4-(3H-diazirin-3-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c6-4-2-1-3-5-7-8-5;/h5H,1-4,6H2;1H |
Clé InChI |
OCRSRAZYPKSKKO-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CC1N=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
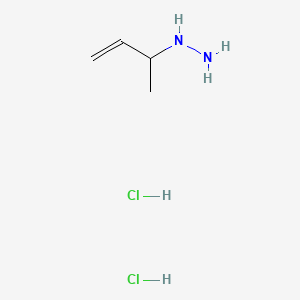
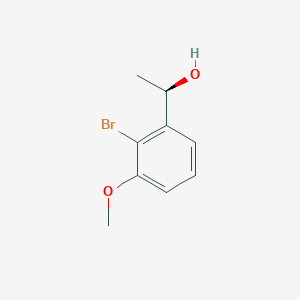
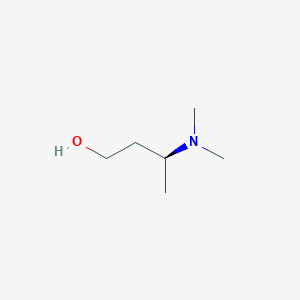
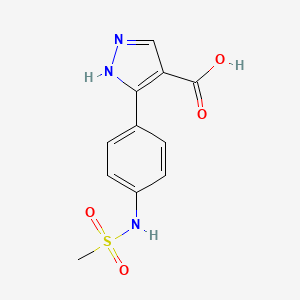

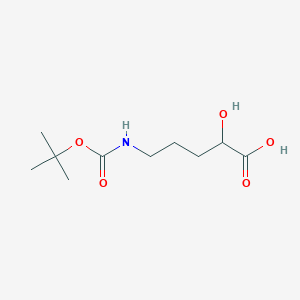
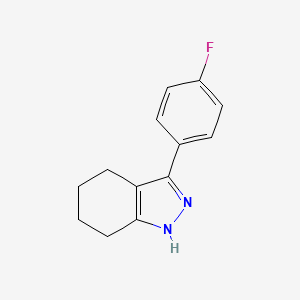


![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
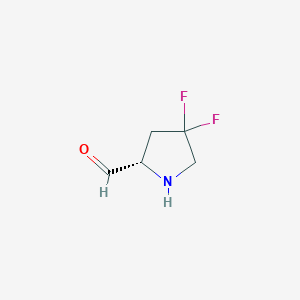
![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)

